3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine atoms at positions 3 and 7 of the triazolo[4,3-a]pyridine ring system imparts unique chemical properties to this compound, making it a valuable target for synthetic and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a suitable catalyst. This reaction proceeds through a series of steps including nucleophilic addition, cyclization, and bromination to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis techniques. These methods offer advantages such as shorter reaction times, higher yields, and reduced environmental impact. The use of eco-friendly solvents and catalyst-free conditions further enhances the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: It can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: It is being investigated for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The mechanism of action of 3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridine core but differ in the position of the nitrogen atoms and substituents.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring fused to the triazole ring, offering different chemical properties and biological activities.
Uniqueness: 3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of bromine atoms at specific positions, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and pharmacological applications .
Properties
Molecular Formula |
C6H3Br2N3 |
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Molecular Weight |
276.92 g/mol |
IUPAC Name |
3,7-dibromo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-2-11-5(3-4)9-10-6(11)8/h1-3H |
InChI Key |
MJERTDCTFAJUGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2Br)C=C1Br |
Origin of Product |
United States |
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